Home > Products > Screening Compounds P107495 > (KDO)-lipid IVA(5-)
(KDO)-lipid IVA(5-) -

(KDO)-lipid IVA(5-)

Catalog Number: EVT-1596649
CAS Number:
Molecular Formula: C76H137N2O30P2-5
Molecular Weight: 1620.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(KDO)-lipid IVA(5-) is (KDO)-lipid IVA deprotonated at both phosphono groups and at the uronic acid carboxy group. It is the major species at pH 7.3. It is a conjugate base of a (KDO)-lipid IVA.
Overview

(KDO)-lipid IVA(5-) is a significant component of the lipopolysaccharide (LPS) structure found in the outer membrane of Gram-negative bacteria. It is characterized by the presence of 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) linked to a lipid A backbone, which plays a crucial role in bacterial virulence and immune response modulation. The compound is essential for the structural integrity of LPS, influencing its interaction with host immune systems.

Source

(KDO)-lipid IVA(5-) is primarily derived from Escherichia coli and other Gram-negative bacteria. It serves as a precursor in the biosynthesis of more complex LPS structures, which are vital for bacterial survival and pathogenicity. The KDO sugars are integral to the core oligosaccharide that connects lipid A to O-antigen polysaccharides in LPS.

Classification

(KDO)-lipid IVA(5-) belongs to the class of glycolipids, specifically categorized under lipopolysaccharides. It is classified based on its structural components, which include lipid A, KDO sugars, and heptose sugars, forming part of the bacterial endotoxin family.

Synthesis Analysis

Methods

The synthesis of (KDO)-lipid IVA(5-) involves multiple enzymatic steps, primarily carried out by specific glycosyltransferases. The key enzymes include:

  • LpxB: Catalyzes the formation of the lipid A backbone.
  • LpxK: Phosphorylates lipid X to form lipid IV A.
  • KdtA: Transfers KDO residues to lipid IV A.

Technical Details

The biosynthetic pathway begins with UDP-2,3-diacyl-glucosamine, which undergoes several transformations to yield lipid IV A. The addition of KDO occurs through a transferase reaction mediated by KdtA, resulting in (KDO)-lipid IVA(5-). This process is critical for establishing the structural framework necessary for LPS functionality and virulence.

Molecular Structure Analysis

Structure

(KDO)-lipid IVA(5-) features a tetra-acylated lipid A backbone linked to two KDO residues at the 6’ position. The molecular structure can be represented as follows:

  • Lipid A Backbone: Composed of two glucosamine units connected via β(1→6) glycosidic bonds.
  • KDO Residues: Two 3-deoxy-D-manno-oct-2-ulosonic acid units attached to the lipid A backbone.

Data

The structural formula reflects a complex arrangement that facilitates interactions with host receptors such as Toll-like receptor 4 (TLR4), influencing immune responses. Crystallographic studies have provided insights into the spatial orientation of these components, revealing how modifications impact biological activity.

Chemical Reactions Analysis

Reactions

The formation of (KDO)-lipid IVA(5-) involves several key reactions:

  1. Condensation Reactions: Lipid X condenses with UDP-2,3-diacyl-glucosamine to form lipid IV A.
  2. Transferase Reactions: KdtA catalyzes the transfer of KDO residues to lipid IV A.
  3. Acylation Reactions: Secondary acylation processes further modify lipid IV A into its final form.

Technical Details

These reactions are facilitated by specific enzymes that ensure precise modifications to the lipid backbone and sugar components, crucial for maintaining the biological functionality of LPS.

Mechanism of Action

Process

(KDO)-lipid IVA(5-) functions primarily as an antagonist or agonist in immune signaling pathways. Upon interaction with TLR4:

  1. Binding: The phosphorylated groups on lipid A engage with TLR4 and its co-receptor MD-2.
  2. Signal Transduction: This binding triggers conformational changes that activate downstream signaling pathways involved in inflammatory responses.

Data

Studies indicate that variations in the acylation state and sugar modifications can significantly alter the potency and efficacy of (KDO)-lipid IVA(5-) as an immunomodulator, affecting cytokine release and immune cell activation.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 1,000 Da depending on acyl chain lengths.
  • Solubility: Generally insoluble in water but soluble in organic solvents due to its hydrophobic lipid components.

Chemical Properties

  • Stability: Stable under physiological conditions but susceptible to hydrolysis by specific enzymes.
  • Reactivity: Can undergo acylation and phosphorylation reactions which are critical for its biological activity.

Relevant data from studies highlight how these properties influence its role as an endotoxin and its interaction with host immune systems.

Applications

Scientific Uses

(KDO)-lipid IVA(5-) has several applications in scientific research:

  • Immunology: Used to study TLR4 signaling pathways and immune responses.
  • Vaccine Development: Investigated as a potential adjuvant due to its ability to modulate immune responses.
  • Antimicrobial Research: Explored for its role in bacterial virulence and potential therapeutic targets against Gram-negative infections.

Research continues into its applications in drug design and understanding bacterial pathogenesis, emphasizing its importance in microbiology and immunology studies.

Biosynthesis and Enzymatic Pathways of (KDO)2-Lipid IVA

The Raetz Pathway: Role in Lipid A Precursor Synthesis

The Raetz pathway constitutes a conserved nine-step enzymatic cascade responsible for synthesizing Kdo2-lipid A, the membrane anchor of lipopolysaccharide (LPS) in Gram-negative bacteria. Named after Christian Raetz, who elucidated its core mechanisms, this pathway initiates in the cytoplasm and concludes at the inner membrane's periplasmic face. The pathway begins with UDP-N-acetylglucosamine (UDP-GlcNAc) and sequentially incorporates acyl chains, phosphate groups, and Kdo sugars to form lipid IVA, the immediate precursor to Kdo2-lipid A [1] [6]. The first six enzymes (LpxA–LpxK) generate tetra-acylated lipid IVA, while KdtA (Kdo transferase) adds two Kdo residues to form Kdo2-lipid IVA. The final steps involve secondary acylations by LpxL/LpxM to produce mature hexa-acylated Kdo2-lipid A [1] [3].

Table 1: Enzymatic Steps of the Raetz Pathway for Kdo2-Lipid IVA Synthesis

StepEnzymeReactionLocalization
1LpxATransfers 3-OH acyl chain to UDP-GlcNAcCytoplasm
2LpxCDeacetylates UDP-3-O-acyl-GlcNAcCytoplasm
3LpxDAdds second 3-OH acyl chainCytoplasm
4LpxHCleaves UDP-2,3-diacyl-GlcN to lipid XInner membrane
5LpxBCondenses UDP-2,3-diacyl-GlcN + lipid X to form disaccharide-1-PInner membrane
6LpxKPhosphorylates disaccharide at 4′-position to form lipid IVAInner membrane
7KdtATransfers two Kdo residues to lipid IVAInner membrane

Enzymatic Mechanisms of Kdo Transferases in (KDO)2-Lipid IVA Formation

Kdo transferase (KdtA) catalyzes the glycosylation of lipid IVA with two 3-deoxy-D-manno-octulosonic acid (Kdo) residues, forming the minimal LPS structure Kdo2-lipid IVA. This bifunctional enzyme uses CMP-Kdo as a sugar donor and operates processively: the first Kdo attaches to the 6′-OH of lipid IVA, followed by the second Kdo linked α(2→4) to the first [4] [9]. KdtA exhibits a rigid substrate specificity for lipid IVA but displays species-dependent variations in Kdo residue number. For example:

  • Escherichia coli and Salmonella incorporate two Kdo residues [4]
  • Haemophilus influenzae and Bordetella pertussis transfer only one Kdo [1]
  • Chlamydia trachomatis attaches at least three Kdo residues [1] [9]

Structural studies reveal KdtA contains a conserved cytoplasmic domain for CMP-Kdo binding and a membrane-embedded region for lipid IVA recognition. Mutations in KdtA’s active site disrupt membrane integrity and are lethal in most Gram-negative bacteria, underscoring its essential role [4] [10].

Table 2: Diversity of Kdo Transferase Products Across Bacteria

OrganismKdo ResiduesCatalystBiological Implication
Escherichia coli2Bifunctional KdtAEssential for outer membrane biogenesis
Haemophilus influenzae1Monofunctional KdtAPhosphate group replaces outer Kdo
Chlamydia trachomatis≥3Multifunctional transferaseEnhanced immune evasion
Helicobacter pylori1 or 2Variable KdtA orthologsReduced TLR4 activation

Functional Specialization of LpxA, LpxC, and LpxD in Acyl Chain Incorporation

The early cytoplasmic enzymes LpxA, LpxC, and LpxD establish lipid A’s foundational acyl chain architecture:

  • LpxA: Catalyzes reversible transfer of R-3-hydroxymyristoyl chain from acyl carrier protein (ACP) to UDP-GlcNAc. Its active site acts as a "hydrocarbon ruler," with residue 197 (Ser in E. coli) dictating strict C14 acyl chain selectivity. Substitution to Leu (as in Bordetella) shortens incorporated chains to C10–C12 [1] [8].
  • LpxC: A Zn2+-dependent deacetylase that hydrolyzes UDP-3-O-acyl-GlcNAc. This irreversible step commits UDP-GlcNAc toward lipid A synthesis rather than peptidoglycan biosynthesis. LpxC contains a deep hydrophobic tunnel accommodating the 3-O-acyl chain, making it a prime antibiotic target [8] [10].
  • LpxD: Transfers a second R-3-hydroxymyristoyl chain to form UDP-2,3-diacyl-GlcN. Structurally homologous to LpxA but with distinct acyl chain selectivity. In E. coli, LpxD incorporates C14 chains, while Pseudomonas variants use C12 [1] [3].

These enzymes collectively determine lipid A’s acylation pattern, directly impacting endotoxic potency. For instance, Francisella tularensis LpxD incorporates longer C16/C18 chains, yielding lipid A with low TLR4 affinity [4] [8].

Table 3: Acyl Chain Selectivity of Early Lipid A Enzymes

EnzymeReactionSpecificity DeterminantExample Variations
LpxAUDP-GlcNAc acyltransferaseHydrocarbon ruler (e.g., Ser197 in E. coli)B. pertussis: Leu197 → C10/C12 chains
LpxCUDP-3-O-acyl-GlcNAc deacetylaseZn2+-dependent active siteTarget of CHIR-090 antibiotic in E. coli
LpxDUDP-3-O-acyl-GlcN acyltransferaseAsparagine ladder in substrate pocketP. aeruginosa: Prefers C12 chains

Evolutionary Conservation and Divergence of Lipid A Biosynthetic Genes

Comparative genomics reveals the Raetz pathway is not universally conserved across Gram-negative bacteria. Key evolutionary patterns include:

  • Pathway Optimization in Proteobacteria: The canonical nine-enzyme pathway is exclusive to Group II Gammaproteobacteria (e.g., Escherichia, Vibrio, Shewanella). Other Proteobacteria (e.g., Pseudomonas) lack LpxM, while Alphaproteobacteria utilize LpxI instead of LpxH for UDP-2,3-diacylglucosamine hydrolysis [3] [7].
  • Gene Duplication Events: LpxA/LpxD share 45% sequence similarity, suggesting ancient duplication. Later duplications generated LpxL/LpxM in Gammaproteobacteria and LpxH/LpxH2 in Proteobacteria. LpxH2 persists in Betaproteobacteria but was lost in E. coli [3] [8].
  • Pathway Simplification: Some Gram-negatives (e.g., Nitrosomonas europaea) retain only LpxK among late enzymes, implying alternative termination points for lipid A synthesis. Cyanobacteria and Acidobacteria lack entire pathway segments yet still produce variant lipid A structures [3] [7].

These adaptations reflect selective pressures to modulate endotoxicity or adapt to niches. For example, Francisella’s loss of LpxM and acquisition of phosphatases (LpxE/LpxF) underpin its stealthy tetra-acylated lipid A [4] [8].

Regulatory Mechanisms of Cytoplasmic vs. Membrane-Associated Enzymes

Regulation of Kdo2-lipid IVA synthesis occurs at multiple levels:

  • Transcriptional Control: lpx genes are organized in operons (e.g., lpxA-lpxD in E. coli), ensuring stoichiometric enzyme production. Cold shock (12°C) upregulates lpxA and induces palmitoleoyl-specific acyltransferase lpxP, altering membrane fluidity [8] [10].
  • Proteolytic Regulation: LpxC turnover is governed by the inner membrane protease FtsH, which degrades LpxC when lipid A precursors accumulate. This prevents toxic overproduction of lipid A [8] [10].
  • Substrate Channeling: Cytoplasmic enzymes (LpxA, LpxC, LpxD) form transient complexes to shuttle intermediates efficiently. LpxB and LpxK associate with the inner membrane via amphipathic helices, positioning them to access lipid-bound substrates [8] [10].
  • Feedback Inhibition: Accumulation of Kdo2-lipid A inhibits LpxK, while lipid X allosterically activates LpxB. This balances flux through early and late pathway segments [10].

Table 4: Regulatory Mechanisms in Kdo2-Lipid IVA Biosynthesis

Regulatory LevelKey MechanismEnzyme/ComponentFunctional Outcome
TranscriptionalCold-induced gene expressionlpxPIncorporation of unsaturated acyl chains
Post-translationalFtsH-mediated degradationLpxCPrevents lipid A overaccumulation
Substrate channelingCytoplasmic complex formationLpxA-LpxC-LpxDEfficient transfer of UDP-3-O-acyl-GlcNAc
Feedback inhibitionEnd-product inhibitionLpxK (by Kdo2-lipid A)Balances lipid A and phospholipid synthesis

Properties

Product Name

(KDO)-lipid IVA(5-)

IUPAC Name

(2R,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxy-2-[[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonatooxyoxan-2-yl]methoxy]-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonatooxyoxan-2-yl]methoxy]oxane-2-carboxylate

Molecular Formula

C76H137N2O30P2-5

Molecular Weight

1620.8 g/mol

InChI

InChI=1S/C76H142N2O30P2/c1-5-9-13-17-21-25-29-33-37-41-53(80)45-61(86)77-65-71(104-63(88)47-55(82)43-39-35-31-27-23-19-15-11-7-3)68(91)59(102-74(65)108-110(97,98)99)51-100-73-66(78-62(87)46-54(81)42-38-34-30-26-22-18-14-10-6-2)72(105-64(89)48-56(83)44-40-36-32-28-24-20-16-12-8-4)70(107-109(94,95)96)60(103-73)52-101-76(75(92)93)49-57(84)67(90)69(106-76)58(85)50-79/h53-60,65-74,79-85,90-91H,5-52H2,1-4H3,(H,77,86)(H,78,87)(H,92,93)(H2,94,95,96)(H2,97,98,99)/p-5/t53-,54-,55-,56-,57-,58-,59-,60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-/m1/s1

InChI Key

GPNCBCJEDRRCDW-ACUQGRCXSA-I

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)O)C(=O)[O-])OP(=O)([O-])[O-])OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)[O-])OP(=O)([O-])[O-])OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.